![molecular formula C24H20Cl2N2O4 B2476713 3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 1387190-13-7](/img/structure/B2476713.png)

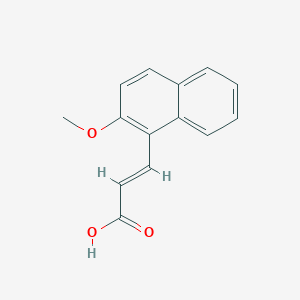

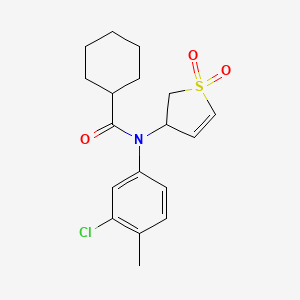

3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione, also known as DCP-LA, is a small molecule that has been studied for its potential therapeutic applications in various diseases. DCP-LA has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.

Wissenschaftliche Forschungsanwendungen

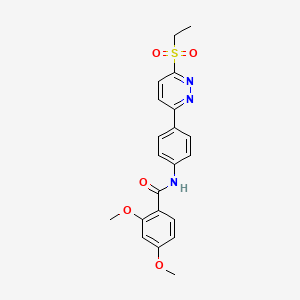

PTP 1B Inhibition and Therapeutic Potential

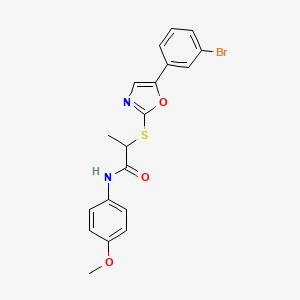

The research has highlighted the significance of the 2,4-thiazolidinedione (TZD) scaffold, a versatile synthetic scaffold explored for discovering novel molecules to treat or manage various ailments. A particular compound, bearing the TZD scaffold and exhibiting potent Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitory activity, was identified. PTP 1B serves as the negative regulator of the insulin signaling cascade, and its inhibition can result in the mitigation of insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The compound, an isosteric analogue of TZD and substituted with specific groups, showcased a significant inhibitory profile, indicating its therapeutic potential in addressing insulin resistance and potentially other related conditions (Verma, Yadav, & Thareja, 2019).

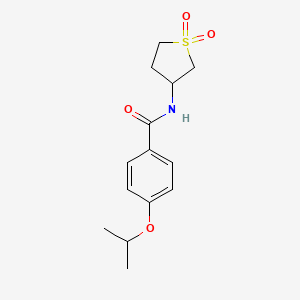

Structural and Biological Potential of 1,3-Thiazolidin-4-ones

The research emphasized the historical and synthetic developments of 1,3-thiazolidin-4-one and its functionalized analogues. It detailed their pharmacological importance, indicating their presence in commercial pharmaceuticals and potential activities against various diseases. The synthesis methodologies and the representation of molecular structures over time were discussed. The paper also highlighted the green synthesis of these compounds, showcasing environmental consciousness and the importance of sustainable practices in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

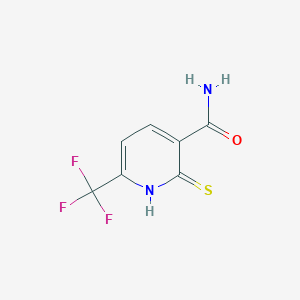

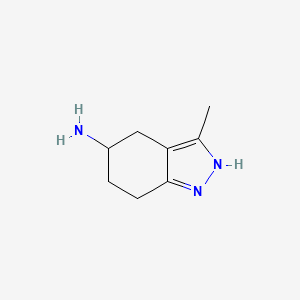

Hydantoin Scaffold in Medicinal Chemistry

Hydantoin, also referred to as imidazolidine-2,4-dione, is acknowledged as a desirable scaffold in medicinal chemistry. Its importance is underlined by its presence in several medications. The versatility of hydantoin is highlighted by its multiple biological and pharmacological activities in therapeutic and agrochemical applications. The review delves into the Bucherer-Bergs reaction, a significant synthetic route for hydantoin production, showcasing its efficiency in synthesizing important compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Thiazolidinediones and Cancer

Thiazolidinediones (TZDs), known as PPARγ agonists, are highlighted for their metabolic effects and anti-cancer properties. Despite being used primarily for metabolic syndrome and type 2 diabetes, their anti-cancer effects have gained attention. The review discusses the influence of TZDs on both PPARγ and IGF-1 signaling, suggesting that their anti-cancer effects may be mediated by selective inhibition of IGF-1 receptor signaling, known to be aberrantly regulated in various cancers. This insight opens pathways for utilizing TZDs in cancer therapy, highlighting the dual pharmacological effects of these compounds (Mughal, Kumar, & Vikram, 2015).

Wirkmechanismus

Target of Action

It contains a 2,4-dichlorophenoxy moiety, which is a key component of the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) . 2,4-D primarily targets broadleaf weeds by causing uncontrolled growth .

Mode of Action

2,4-D acts as a systemic herbicide, causing uncontrolled growth in targeted plants, leading to their eventual death .

Biochemical Pathways

The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway .

Pharmacokinetics

The compound’s structure suggests that it might be highly water-soluble, similar to 2,4-d . This property could potentially impact its bioavailability and distribution within the organism.

Result of Action

Compounds with a similar structure, such as 2,4-d, cause uncontrolled growth in plants, leading to their eventual death .

Action Environment

The degradation of similar compounds, such as 2,4-d, can be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

3-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O4/c25-18-11-12-21(20(26)13-18)32-15-19(29)14-28-22(30)24(27-23(28)31,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,29H,14-15H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBWYRMVDOWPRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(COC3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2476641.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2476643.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate](/img/structure/B2476645.png)

![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl acetate](/img/structure/B2476647.png)

![N-benzyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2476648.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2476649.png)